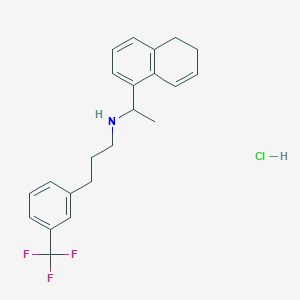

N-(1-(5,6-Dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride

CAS No.:

Cat. No.: VC18535624

Molecular Formula: C22H25ClF3N

Molecular Weight: 395.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H25ClF3N |

|---|---|

| Molecular Weight | 395.9 g/mol |

| IUPAC Name | N-[1-(5,6-dihydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C22H24F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h3-5,7,10-13,15-16,26H,2,6,8-9,14H2,1H3;1H |

| Standard InChI Key | CBXQSOQVWUBJFI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CC2=C1C=CCC2)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, N-(1-(5,6-dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, reflects its hybrid structure combining a partially saturated naphthalene system and a trifluoromethyl-substituted phenyl group. The SMILES notation (FC(F)(F)C1=CC(CCCNC(C)C2=C3C=CCCC3=CC=C2)=CC=C1.Cl[H]) highlights the ethylamine linker bridging these aromatic systems, while the hydrochloride salt enhances solubility for experimental applications .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 2514708-62-2 |

| Molecular Formula | C<sub>22</sub>H<sub>25</sub>ClF<sub>3</sub>N |

| Molecular Weight | 395.89 g/mol |

| Purity | 98% |

| Salt Form | Hydrochloride |

The trifluoromethyl (-CF<sub>3</sub>) group is a strategic addition, known to improve metabolic stability and membrane permeability in drug candidates. Computational modeling suggests the dihydronaphthalenyl moiety engages in π-π stacking with aromatic residues in target proteins, a feature critical for receptor binding.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the alkylation of 5,6-dihydronaphthalen-1-amine with a bromoethyl intermediate. Subsequent coupling with 3-(trifluoromethyl)phenylpropanol via nucleophilic substitution forms the tertiary amine backbone. Final hydrochlorination using HCl gas in anhydrous ether yields the crystalline salt .

Key challenges include controlling stereochemistry at the ethylamine chiral center and minimizing side reactions from the electron-deficient trifluoromethyl group. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures ensures >98% purity .

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

-

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 7.65–7.10 (m, 7H, aromatic), 4.20 (q, 1H, -CH(CH<sub>3</sub>)-), 3.45 (t, 2H, -CH<sub>2</sub>NH-) .

-

<sup>19</sup>F NMR (376 MHz): δ -62.5 (s, CF<sub>3</sub>).

High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]<sup>+</sup> at m/z 396.1845 (calculated 396.1843) .

Future Research Directions

Target Identification

CRISPR-Cas9 screening in neuronal cell lines could pinpoint molecular targets. Comparative studies with fluoxetine and paroxetine may clarify SSRI-like activity.

Toxicity Profiling

Ames tests and hepatocyte assays are critical to evaluate mutagenicity and hepatic metabolism. Preliminary data suggest CYP3A4-mediated oxidation as the primary clearance pathway .

Formulation Development

Nanoemulsion or liposomal delivery systems could address solubility limitations in aqueous buffers (aqueous solubility ≈ 0.5 mg/mL) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume